[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride
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Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular structure of this compound is based on the piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The exact structure analysis of this specific compound is not available in the retrieved data.Mechanism of Action
The mechanism of action of piperidone derivatives can vary widely depending on their specific structure and substituents . They have been found to possess a range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The specific mechanism of action for this compound is not available in the retrieved data.
properties
IUPAC Name |
[4-(1-aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.2ClH/c19-18(8-9-18)14-6-12-21(13-7-14)17(23)15-4-1-2-5-16(15)22-11-3-10-20-22;;/h1-5,10-11,14H,6-9,12-13,19H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRZWYZXBVYWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)N)C(=O)C3=CC=CC=C3N4C=CC=N4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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